molecular formula C9H5F4NO B1319291 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 886761-71-3

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1319291
CAS No.: 886761-71-3
M. Wt: 219.14 g/mol
InChI Key: MIDNSRCOEGRXAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic compound that serves as a versatile building block in advanced organic synthesis and pharmaceutical research. The distinct properties imparted by the fluorine and trifluoromethoxy substituents on the phenyl ring make this nitrile a valuable intermediate for constructing more complex molecules. Its high purity is guaranteed for research applications, including use in material science and as a precursor in the development of active pharmaceutical ingredients (APIs). Researchers utilize this compound to introduce the 3-fluoro-4-(trifluoromethoxy)phenyl moiety into target structures, which can influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes only and must be handled by qualified professionals. It is strictly not for diagnostic or therapeutic use, nor for application in foods, cosmetics, or drugs. Specifications: • CAS Number: 247113-90-2 • Molecular Formula: C9H5F4NO • Molecular Weight: 219.14 g/mol • Purity: >95% (Confirm with latest COA) • Storage: Store long-term in a cool, dry place.

Properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDNSRCOEGRXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239333
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-71-3
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the nucleophilic addition of the nitrile group to the aldehyde. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block for CF3O-Containing Compounds

  • Application : This compound serves as a precursor in the synthesis of compounds containing the trifluoromethoxy group.
  • Method : Utilizing innovative synthetic strategies, researchers can create CF3O-containing compounds that are otherwise challenging to synthesize due to the volatility and reactivity of traditional reagents.
  • Results : The development of these reagents facilitates access to a range of CF3O-containing compounds, expanding the toolkit for chemists in various applications.

2. Synthesis of Resveratrol Derivatives

  • Application : 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile can be employed in synthesizing derivatives of resveratrol, a compound known for its potential health benefits.
  • Method : The synthesis involves the use of this compound as a key intermediate in reactions aimed at modifying resveratrol’s structure.
  • Results : This approach may lead to new derivatives with enhanced biological activity or stability.

Biochemical Applications

1. Photoredox Catalysis

  • Application : The compound has been explored for its role as a photoredox catalyst in organic reactions.
  • Method : Under visible light irradiation, it facilitates reactions involving styrenes with various functional groups, such as ethers and esters.
  • Results : The reactions demonstrate high efficiency and selectivity, showcasing the compound's utility in catalyzing complex transformations.

2. Ligand in Biological Assays

  • Application : Research indicates that this compound may act as a ligand in biochemical assays.
  • Method : Interaction studies focus on its binding affinity to specific biological targets, including proteins and enzymes.
  • Results : The unique electronic properties imparted by the fluorine atoms enhance its potential binding interactions, suggesting possible therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites in biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • CAS RN : 1020718-23-3
  • Molecular Formula: C₉H₅F₄NO
  • Molecular Weight : 219.14 g/mol
  • Boiling Point : 91°C at 1 mm Hg
  • Structure : Features a phenylacetonitrile backbone with a fluorine substituent at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position.

Key Characteristics :
The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the nitrile group. This compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals but is currently listed as discontinued by some suppliers .

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below summarizes critical differences between 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile and related compounds:

Compound Name (CAS RN) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound (1020718-23-3) C₉H₅F₄NO 3-F, 4-OCF₃ 219.14 High electrophilicity; discontinued ; agrochemical intermediate
4-Fluorophenylacetonitrile (459-22-3) C₈H₆FN 4-F 135.14 Simpler structure; lower boiling point; used in fine chemicals
2-(3-Fluoro-4-methylphenyl)acetonitrile (261951-73-9) C₉H₈FN 3-F, 4-CH₃ 149.17 Methyl group enhances lipophilicity; pharmaceutical intermediates
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (1000555-32-7) C₁₀H₈F₃NO 4-OCH₃, 3-CF₃ 215.17 Methoxy (electron-donating) vs. OCF₃; drug synthesis
4-(Trifluoromethoxy)phenylacetonitrile (49561-96-8) C₉H₆F₃NO 4-OCF₃ 201.14 Lacks 3-F; lower steric hindrance; agrochemicals
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile (247113-90-2) C₉H₅F₄N 3-F, 4-CF₃ 203.14 CF₃ (stronger electron-withdrawal) vs. OCF₃; specialty chemicals

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) :

    • The trifluoromethoxy (-OCF₃) group in the target compound induces significant electron withdrawal, activating the nitrile for nucleophilic additions (e.g., in heterocycle synthesis) . Comparatively, 4-(trifluoromethoxy)phenylacetonitrile (without 3-F) shows reduced electronic effects due to the absence of the fluorine substituent .
    • Trifluoromethyl (-CF₃) in 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile provides even stronger electron withdrawal than -OCF₃, enhancing nitrile reactivity .
  • Substituent Position :

    • 3-Fluoro-4-methylphenylacetonitrile (3-F, 4-CH₃) demonstrates how alkyl groups (electron-donating) balance electronic effects, improving solubility in organic phases .

Biological Activity

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (CAS No. 886761-71-3) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated structure can enhance binding affinity, potentially leading to inhibitory effects on various biological pathways.

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit increased potency against cancer cell lines. For instance, studies have shown that similar fluorinated compounds can significantly inhibit the growth of various cancer cells, including breast and lung cancer lines.

  • Case Study : A study on related compounds demonstrated that the introduction of trifluoromethyl groups resulted in enhanced cytotoxicity against human cancer cell lines. The IC50 values ranged from 0.034 µM to 32.85 µM for different analogs, indicating promising anticancer potential .

Antimicrobial Activity

Fluorinated compounds are also known for their antimicrobial properties. The unique electronic characteristics imparted by the trifluoromethoxy group can enhance the efficacy of these compounds against bacterial strains.

  • Research Findings : A study highlighted that related fluorinated derivatives showed significant activity against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and type of substituents on the phenyl ring critically influence the biological activity of this compound.

Substituent PositionActivity TypeObserved Effect
Para-TrifluoromethoxyAnticancerIncreased potency against cancer cells
Meta-FluoroAntimicrobialEnhanced activity against bacteria

Safety Profile

While exploring its biological activities, safety considerations are paramount. The compound is classified as harmful if inhaled or in contact with skin, and it may cause serious eye irritation . Proper handling and safety measures are essential when working with this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Start with fluorinated aromatic precursors (e.g., 4-fluoro-3-nitrophenol derivatives, as seen in ) to introduce trifluoromethoxy groups via nucleophilic substitution under anhydrous conditions .
  • Step 2 : Use acetonitrile functionalization via cyanoethylation with KCN or NaCN in polar aprotic solvents (DMF/DMSO) at 60–80°C .
  • Step 3 : Monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
  • Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts for fluorinated intermediates) impact regioselectivity and yield .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile in : δ 3.8 ppm for OCH₃, δ 4.1 ppm for CH₂CN) .
  • FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected MW: ~245 g/mol, based on and ) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential cyanide release during decomposition (analogous to 3-Methoxyphenylacetonitrile in ) .
  • First Aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested (follow OSHA guidelines in ) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Theoretical Framework : Use DFT calculations (e.g., Gaussian 09) to model electron density distribution. Compare with 4-(Difluoromethoxy)phenylacetonitrile (), where fluorinated groups reduce aromatic ring electron density, enhancing electrophilic substitution .
  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Optimize Pd catalyst (e.g., Pd(OAc)₂) and base (K₂CO₃) in THF/H₂O . Monitor regioselectivity via HPLC-MS .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenylacetonitriles?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, Thermo Scientific’s 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile () showed conflicting cytotoxicity in MTT vs. ATP assays due to nitrile hydrolysis .
  • Control Experiments : Test stability in assay buffers (pH 7.4, 37°C) and use deuterated solvents in NMR to track decomposition .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Software Tools : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Compare with 3-Methoxy-4-(trifluoromethyl)benzonitrile ( : logP ~2.5) .
  • Validation : Correlate in silico predictions with in vitro Caco-2 cell permeability assays .

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